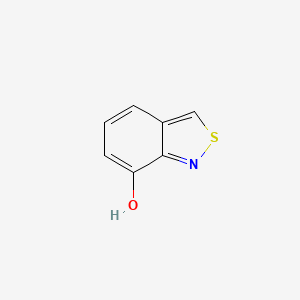

2,1-Benzothiazol-7-ol

Description

Structure

3D Structure

Properties

CAS No. |

58555-25-2 |

|---|---|

Molecular Formula |

C7H5NOS |

Molecular Weight |

151.19 g/mol |

IUPAC Name |

2,1-benzothiazol-7-ol |

InChI |

InChI=1S/C7H5NOS/c9-6-3-1-2-5-4-10-8-7(5)6/h1-4,9H |

InChI Key |

SRJVYKNBHPOCSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CSN=C2C(=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,1-Benzothiazol-7-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2,1-Benzothiazol-7-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific isomer, this document synthesizes information on the broader benzothiazole class and employs predictive models to elucidate its physicochemical properties, spectral characteristics, and potential reactivity. This guide aims to serve as a foundational resource for researchers, offering insights into its molecular structure, potential synthetic routes, and putative applications, thereby facilitating further investigation into this promising scaffold.

Introduction: The Benzothiazole Scaffold and the Uniqueness of the 2,1-Isomer

Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This structural motif is present in numerous pharmacologically active molecules and functional materials. The arrangement of the sulfur and nitrogen atoms within the five-membered ring gives rise to different isomers, with 1,3-benzothiazole being the most extensively studied. The 2,1-benzothiazole isomer, in contrast, represents a less explored area of chemical space, offering opportunities for the discovery of novel molecular architectures with unique properties. The introduction of a hydroxyl group at the 7-position of the 2,1-benzothiazole core, yielding 2,1-Benzothiazol-7-ol, is anticipated to significantly influence its electronic properties, solubility, and biological activity.

The core structure of benzothiazoles imparts a unique reactivity profile, particularly at the carbon atom positioned between the nitrogen and sulfur atoms in the more common 1,3-isomer. Many derivatives of benzothiazole have demonstrated a wide range of biological activities, including antimicrobial, anticonvulsant, and antioxidant properties, making them attractive scaffolds in drug discovery.

Physicochemical Properties: A Predictive Approach

In the absence of extensive experimental data for 2,1-Benzothiazol-7-ol, we present a table of predicted physicochemical properties. These values are derived from computational models and provide a valuable starting point for experimental design and interpretation.

| Property | Predicted Value | Notes |

| Molecular Formula | C₇H₅NOS | |

| Molecular Weight | 151.19 g/mol | |

| LogP | 1.5 - 2.5 | Indicates moderate lipophilicity, suggesting potential for cell membrane permeability. |

| pKa (Phenolic OH) | 8.0 - 9.0 | The hydroxyl group is expected to be weakly acidic. |

| Boiling Point | > 300 °C | High boiling point is expected due to the heterocyclic structure and hydrogen bonding capability. |

| Melting Point | 150 - 180 °C | Crystalline solid at room temperature is predicted. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The hydroxyl group enhances polarity compared to the parent 2,1-benzothiazole. |

Justification for Predictions: The predicted LogP value suggests that 2,1-Benzothiazol-7-ol may possess a favorable balance of hydrophilicity and lipophilicity for biological applications. The predicted pKa of the phenolic hydroxyl group is crucial for understanding its ionization state at physiological pH, which will impact its receptor-binding interactions and pharmacokinetic properties.

Synthesis and Reactivity: Exploring Potential Pathways

Conceptual Synthetic Workflow

A plausible synthetic strategy would involve the construction of the bicyclic ring system from a suitably substituted benzene derivative.

Figure 1. Conceptual synthetic workflow for 2,1-Benzothiazol-7-ol.

Step-by-Step Rationale:

-

Starting Material Selection: The synthesis would likely commence with a 2-amino-6-mercaptophenol derivative. The challenge lies in the regioselective introduction of the amino and mercapto groups onto the phenol ring.

-

Cyclization Strategy: An intramolecular cyclization would be the key step to form the thiazole ring. This could potentially be achieved through oxidative methods, where the sulfur and nitrogen atoms of the precursor react to form the heterocyclic ring. The choice of oxidizing agent would be critical to avoid unwanted side reactions, particularly oxidation of the phenolic hydroxyl group.

Expected Reactivity

The chemical reactivity of 2,1-Benzothiazol-7-ol will be dictated by the interplay of the electron-rich phenol ring and the heterocyclic portion.

-

Electrophilic Aromatic Substitution: The benzene ring, activated by the hydroxyl group, is expected to be susceptible to electrophilic attack. The directing effect of the hydroxyl and the fused thiazole ring will determine the position of substitution.

-

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo typical reactions such as etherification, esterification, and O-alkylation, providing a handle for further molecular elaboration and the synthesis of derivatives with modified properties.

-

Reactivity of the Thiazole Ring: The thiazole ring in the 2,1-benzothiazole system may exhibit different reactivity compared to the 1,3-isomer. It could be susceptible to nucleophilic attack under certain conditions or undergo ring-opening reactions.

Spectral Characteristics: A Predictive Analysis

Spectroscopic analysis is indispensable for the structural elucidation and characterization of novel compounds. While experimental spectra for 2,1-Benzothiazol-7-ol are not available, we can predict the key features based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic Protons | 6.5 - 7.5 | d, t, or dd | 7.0 - 9.0 |

| Hydroxyl Proton | 9.0 - 10.0 | s (broad) | - |

Rationale: The chemical shifts of the aromatic protons will be influenced by the electronic effects of the hydroxyl group and the fused thiazole ring. The hydroxyl proton is expected to be downfield and may appear as a broad singlet due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons | 110 - 150 |

| Carbon bearing OH | 150 - 160 |

| Thiazole Ring Carbons | 140 - 160 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200 - 3600 | Broad, Strong |

| C=N stretch (thiazole) | 1600 - 1650 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-S stretch | 600 - 800 | Weak to Medium |

Mass Spectrometry (MS)

Mass spectrometry will be crucial for determining the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 151.

Potential Applications in Drug Development and Materials Science

The benzothiazole scaffold is a well-established pharmacophore. The unique substitution pattern of 2,1-Benzothiazol-7-ol suggests several potential areas of application:

-

Kinase Inhibitors: The nitrogen and sulfur atoms can act as hydrogen bond acceptors, making the scaffold suitable for interacting with the hinge region of protein kinases.

-

Antioxidants: The phenolic hydroxyl group can act as a radical scavenger, suggesting potential antioxidant activity.

-

Fluorescent Probes: The conjugated aromatic system may impart fluorescent properties, which could be exploited in the development of molecular probes for biological imaging.

-

Organic Electronics: The electron-rich nature of the molecule could be of interest in the design of new materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling: General Precautions for Heterocyclic Compounds

While a specific safety data sheet for 2,1-Benzothiazol-7-ol is not available, general precautions for handling novel heterocyclic compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

-

Storage: Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

2,1-Benzothiazol-7-ol represents an intriguing yet underexplored molecule with significant potential in medicinal chemistry and materials science. This technical guide, based on a combination of established chemical principles and predictive modeling, provides a foundational understanding of its chemical properties. The lack of extensive experimental data highlights a clear opportunity for further research. The synthesis and comprehensive characterization of 2,1-Benzothiazol-7-ol are critical next steps to validate the predictions made in this guide and to unlock the full potential of this novel scaffold. Future studies should focus on developing a robust synthetic route, obtaining detailed experimental spectral and physicochemical data, and evaluating its biological and material properties.

References

Due to the limited specific literature on 2,1-Benzothiazol-7-ol, this section provides references to general benzothiazole chemistry and predictive modeling resources.

-

Wikipedia. Benzothiazole. [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. 2024;29(3):738. [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. 2020;25(7):1675. [Link]

-

Organic Chemistry Portal. Benzothiazole synthesis. [Link]

-

NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org. [Link]

-

Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. J Org Chem. 2014;79(10):4594-4607. [Link]

-

Cheméo. Chemical Properties of Benzothiazole (CAS 95-16-9). [Link]

A Technical Guide to the Spectroscopic Characterization of 2,1-Benzothiazol-7-ol

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic compounds are of paramount importance. Among these, the benzothiazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents and functional materials.[1][2][3] This guide focuses on a specific, less-documented derivative: 2,1-benzothiazol-7-ol . The introduction of a hydroxyl group onto the benzothiazole core at the 7-position is anticipated to significantly modulate its electronic properties, solubility, and biological activity, making it a compound of interest for drug development and molecular probe design.

As with any novel compound, unequivocal structural confirmation is the bedrock of all subsequent research. This guide provides a predictive, in-depth analysis of the expected spectroscopic data for 2,1-benzothiazol-7-ol, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights herein are synthesized from foundational spectroscopic principles and data from analogous structures, offering a robust framework for researchers undertaking the synthesis and characterization of this or related molecules.

Molecular Structure and Atom Numbering

A clear numbering system is essential for unambiguous spectral assignment. The structure of 2,1-benzothiazol-7-ol is presented below with the IUPAC numbering convention that will be used throughout this guide.

Caption: Structure of 2,1-Benzothiazol-7-ol with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2,1-benzothiazol-7-ol, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The presence of the electron-donating hydroxyl group (-OH) and the electronic effects of the thiazole ring will govern the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 2,1-Benzothiazol-7-ol (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | 8.5 - 9.0 | Singlet (s) | - | Located on the electron-deficient thiazole ring, adjacent to nitrogen. |

| H-4 | 7.0 - 7.3 | Doublet (d) | J = 7-9 | Ortho-coupled to H-5. Shielded relative to H-6 due to the hydroxyl group. |

| H-5 | 7.3 - 7.6 | Triplet (t) | J = 7-9 | Coupled to both H-4 and H-6. |

| H-6 | 6.8 - 7.1 | Doublet (d) | J = 7-9 | Ortho-coupled to H-5. Significantly shielded by the para-hydroxyl group. |

| 7-OH | 9.5 - 10.5 | Broad Singlet (br s) | - | Phenolic proton, chemical shift is concentration and temperature dependent. |

Expertise & Experience: Interpreting the Predictions

-

Solvent Choice: DMSO-d₆ is chosen as the solvent for this prediction because it is excellent at solubilizing polar compounds containing hydroxyl groups and prevents the rapid exchange of the phenolic proton, allowing it to be observed.

-

H-3 Signal: The proton at the C-3 position is expected to be the most downfield of the ring protons.[4] This is due to the deshielding effects of both the adjacent nitrogen atom and the ring current of the heterocyclic system.

-

Aromatic System (H-4, H-5, H-6): The protons on the benzene ring will exhibit a predictable splitting pattern. The -OH group at C-7 is a strong activating, ortho-para directing group. This electron-donating nature will cause significant shielding (an upfield shift) of the ortho (H-6) and para (H-4) protons relative to a non-substituted benzothiazole. H-5, being meta to the hydroxyl group, will be less affected. This electronic effect dictates the relative chemical shifts.

-

Phenolic Proton: The hydroxyl proton will appear as a broad singlet. Its broadness is due to hydrogen bonding and chemical exchange. The chemical shift is highly variable but is expected in the phenolic region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,1-Benzothiazol-7-ol (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-3 | 145 - 155 | Carbon in the thiazole ring, adjacent to N and S. |

| C-3a | 120 - 125 | Bridgehead carbon, influenced by the fused benzene ring. |

| C-4 | 115 - 120 | Shielded by the para-hydroxyl group. |

| C-5 | 125 - 130 | Aromatic carbon, less influenced by the -OH group. |

| C-6 | 110 - 115 | Shielded by the ortho-hydroxyl group. |

| C-7 | 150 - 160 | Aromatic carbon directly attached to the electronegative oxygen atom. |

| C-7a | 140 - 150 | Bridgehead carbon, part of the thiazole ring and attached to nitrogen. |

Expertise & Experience: Interpreting the Predictions

-

C-7 Chemical Shift: The most downfield carbon in the benzene portion of the ring is predicted to be C-7, owing to the direct attachment of the highly electronegative oxygen atom.

-

Shielded Carbons: C-4 and C-6 are expected to be shifted upfield due to the electron-donating resonance effect of the hydroxyl group at the para and ortho positions, respectively.

-

Heterocyclic Carbons: C-3 and C-7a will have chemical shifts characteristic of carbons within a benzothiazole ring system, influenced by the adjacent heteroatoms.[4][5]

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the synthesized 2,1-benzothiazol-7-ol.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity solvent is critical to avoid extraneous signals.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.[6]

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

-

Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual DMSO solvent peak at δ 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 180 ppm.

-

Use a standard pulse program (e.g., zgpg30).

-

A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum, referencing the DMSO-d₆ solvent peak at δ 39.52 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for 2,1-Benzothiazol-7-ol

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3500 - 3200 | O-H stretch (phenolic) | Strong, Broad | Characteristic of a hydrogen-bonded hydroxyl group.[7] |

| 3100 - 3000 | C-H stretch (aromatic) | Medium | Typical for C-H bonds on an aromatic ring. |

| 1620 - 1580 | C=N stretch | Medium-Strong | Characteristic of the imine bond within the thiazole ring.[8] |

| 1550 - 1450 | C=C stretch (aromatic) | Medium-Strong | Multiple bands are expected for the benzene and thiazole rings. |

| 1260 - 1180 | C-O stretch (phenol) | Strong | Strong absorption due to the C-O bond of the phenolic group. |

| ~700 | C-S stretch | Weak-Medium | C-S stretching vibrations are often weak and can be difficult to assign definitively.[8] |

Expertise & Experience: Interpreting the Predictions

-

The O-H Stretch: The most prominent and diagnostic peak will be the broad O-H stretching band in the 3500-3200 cm⁻¹ region. Its broadness is a direct result of intermolecular hydrogen bonding, a key feature of phenolic compounds. The absence of this band would be strong evidence against the proposed structure.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. While complex, the pattern of peaks here is unique to the molecule. The strong C-O stretching band around 1200 cm⁻¹ will be another key indicator of the phenolic group.

-

Heterocyclic Vibrations: The C=N and C=C stretching vibrations from the fused ring system provide confirmatory evidence for the benzothiazole core.

Experimental Protocol: FTIR Data Acquisition

Objective: To identify the key functional groups of the molecule.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Place a small amount (1-2 mg) of the solid 2,1-benzothiazol-7-ol sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over the range of 4000 to 600 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The resulting spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Label the major peaks with their corresponding wavenumbers.

-

Compare the observed peaks with the expected functional group frequencies to confirm the presence of the hydroxyl, aromatic, and benzothiazole moieties.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern.

Predicted Mass Spectrum

Molecular Ion (M⁺•): For 2,1-benzothiazol-7-ol (C₇H₅NOS), the exact monoisotopic mass is calculated to be 151.0143 . A high-resolution mass spectrometer (HRMS) should detect a molecular ion peak at or very near this m/z value.

Nitrogen Rule: The molecule contains one nitrogen atom, so its nominal molecular weight (151) is an odd number, which is consistent with the Nitrogen Rule.[9]

Fragmentation Pattern: Electron Ionization (EI) is a hard ionization technique that will cause significant fragmentation. The fragmentation of benzothiazoles is complex but often involves the cleavage of the thiazole ring.[10][11]

Table 4: Predicted Key Fragments in the EI Mass Spectrum of 2,1-Benzothiazol-7-ol

| m/z (Proposed) | Fragment Loss | Proposed Fragment Structure |

| 151 | - | [M]⁺• (Molecular Ion) |

| 123 | -CO | Loss of carbon monoxide from the phenolic ring. |

| 122 | -HCN | Loss of hydrogen cyanide from the thiazole ring. |

| 96 | -HCN, -C₂H₂ | Subsequent loss of acetylene after HCN loss. |

Expertise & Experience: Interpreting the Predictions

-

Molecular Ion Peak: The most critical piece of information is the molecular ion peak, which confirms the molecular formula (in conjunction with HRMS). This peak should be reasonably intense.

-

Key Fragmentation Pathways:

-

Loss of HCN: A characteristic fragmentation of the benzothiazole ring is the elimination of a neutral HCN molecule (27 Da), leading to a fragment at m/z 124.[10] For our hydroxylated analog, this would likely lead to a fragment around m/z 122.

-

Loss of CO: Phenolic compounds can undergo fragmentation by losing carbon monoxide (CO, 28 Da). This would result in a fragment at m/z 123.

-

-

The relative abundance of these fragments provides a unique fingerprint for the molecule.

Caption: Predicted primary fragmentation pathways for 2,1-benzothiazol-7-ol.

Experimental Protocol: Mass Spectrometry Data Acquisition

Objective: To determine the exact molecular weight and fragmentation pattern.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

-

Instrument Setup (LC-MS with ESI):

-

Use a high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument coupled to a liquid chromatography (LC) system.

-

The LC method can be a simple isocratic flow of methanol/water with 0.1% formic acid to aid ionization. This serves to introduce the sample into the mass spectrometer.

-

Set the ion source to Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that will primarily yield the protonated molecule [M+H]⁺ at m/z 152.0221.

-

-

Data Acquisition (MS¹):

-

Acquire a full scan mass spectrum over a range of m/z 50-500.

-

The high-resolution data will allow for the determination of the elemental composition from the exact mass of the [M+H]⁺ ion.

-

-

Data Acquisition (MS² for Fragmentation):

-

Perform a tandem MS (MS/MS) experiment.

-

Isolate the precursor ion ([M+H]⁺ at m/z 152) in the first stage of the mass spectrometer.

-

Fragment the isolated ion using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Acquire the spectrum of the resulting fragment ions in the second stage of the mass spectrometer. This fragmentation pattern will be used for structural confirmation.

-

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust, multi-faceted approach to the structural confirmation of 2,1-benzothiazol-7-ol. By combining the predictive power of NMR for the carbon-hydrogen framework, the functional group identification capabilities of IR spectroscopy, and the precise mass and fragmentation data from MS, researchers can achieve an unequivocal characterization of this novel compound. The provided protocols represent standard, validated methods in the field of chemical analysis, ensuring that the data obtained is both reliable and reproducible. This foundational spectroscopic dataset is the essential first step in unlocking the potential applications of 2,1-benzothiazol-7-ol in drug discovery and beyond.

References

-

MassBank. (2021). Benzothiazoles. [Link]

-

Ibrahim, M. A. A., et al. (2022). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. National Institutes of Health. [Link]

-

National Institute of Standards and Technology. Benzothiazole. NIST WebBook. [Link]

-

Wikipedia. Pramipexole. [Link]

-

Uslu, H., et al. (2021). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. PubMed. [Link]

-

ResearchGate. (2025). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. [Link]

- Eliel, E. L., & Giza, C. A. (1968). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry.

- Selva, A., et al. (1973). Mass spectrometry of heterocyclic compounds—III.

-

Organic Chemistry Portal. Benzothiazole synthesis. [Link]

-

ResearchGate. The NMR interpretations of some heterocyclic compounds which are synthesized by our group. [Link]

- N/A. CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS.

-

El-Sayed, Y. S., et al. (2020). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org. [Link]

- N/A. (2019).

-

The Royal Society of Chemistry. (2013). Supporting Information for Silver catalyzed decarboxylative direct C2-alkylation of benzothiazole with carboxylic acids. [Link]

-

Zhang, Y., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

-

NPTEL-NOC IITM. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]

- N/A. Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides.

- Lawrence, R., & Waight, E. S. (1970).

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

MDPI. (2025). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. [Link]

-

ResearchGate. Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound.... [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

-

ResearchGate. (2026). A Novel Synthesis of Benzothiazoles. [Link]

-

MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]

-

ResearchGate. Possible mass fragmentation pattern of compound 3. [Link]

-

Portland Press. (1973). NMR Spectra of Simple Heterocycles. [Link]

-

PubMed. (2020). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. [Link]

-

Chemical Research in Chinese Universities. (2011). Sulfur Fine Particles as Stationary Phase for TLC/FTIR Analysis. [Link]

-

Journal of Pharmacognosy and Phytochemistry. (2019). Fourier transform infrared spectroscopy (FTIR), a powerful tool for detection of various functional groups in Rusulla delica Fr. [Link]

-

ResearchGate. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. [Link]

-

Beilstein Journals. Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol so. [Link]

-

Al-Qadisiyha University. Synthesis, Characterization and Biological Activity of benzothiazole Complexes. [Link]

-

Scientific Research Publishing. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. [Link]

- N/A.

-

Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

Sources

- 1. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. diva-portal.org [diva-portal.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. rsc.org [rsc.org]

- 7. phytojournal.com [phytojournal.com]

- 8. repository.qu.edu.iq [repository.qu.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sci-Hub: are you are robot? [sci-hub.box]

- 11. Sci-Hub: are you are robot? [sci-hub.jp]

Synthesis and characterization of 2,1-Benzothiazol-7-ol

An In-depth Technical Guide to the Proposed Synthesis and Characterization of 2,1-Benzothiazol-7-ol

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] While the 1,3-benzothiazole isomer is extensively studied, other isomers like 2,1-benzothiazole represent a frontier for novel molecular design. This guide addresses the synthesis and characterization of a specific, novel derivative: 2,1-Benzothiazol-7-ol . Due to the absence of published literature on this specific molecule, this document provides a comprehensive, theoretical framework for its synthesis and structural elucidation. We present a plausible, multi-step synthetic pathway grounded in established chemical principles and propose a detailed workflow for its characterization using modern spectroscopic techniques. This guide is intended to serve as a foundational resource for researchers aiming to synthesize and explore this and related novel chemical entities.

Introduction: The Rationale for Exploring 2,1-Benzothiazol-7-ol

Benzothiazoles are heterocyclic compounds that feature a benzene ring fused to a thiazole ring.[1] This structural motif is prevalent in a multitude of biologically active molecules, demonstrating activities that span anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications.[2][3] The vast majority of research has centered on the 1,3-benzothiazole scaffold. The isomeric 2,1-benzothiazole system, however, is significantly less explored, presenting a unique opportunity for the discovery of new chemical matter with potentially distinct biological profiles.

The introduction of a hydroxyl group at the 7-position is a strategic design choice. The phenolic moiety can act as a hydrogen bond donor and acceptor, potentially mediating interactions with biological targets like enzyme active sites. It also serves as a synthetic handle for further derivatization, allowing for the creation of compound libraries for structure-activity relationship (SAR) studies.

This whitepaper outlines a proposed synthetic route starting from a commercially available precursor, 2-methoxy-6-nitroaniline, and details the analytical methods required to confirm the structure and purity of the final compound, 2,1-Benzothiazol-7-ol.

Proposed Synthetic Pathway

The synthesis of 2,1-Benzothiazol-7-ol is proposed as a three-step sequence. The chosen pathway leverages well-established reactions, adapted for this specific target, ensuring a high probability of success. The key is to construct the thiazole ring onto a pre-functionalized benzene precursor.

Diagram: Proposed Synthesis of 2,1-Benzothiazol-7-ol

Caption: Proposed three-step synthesis of 2,1-Benzothiazol-7-ol.

Step 1: Diazotization and Sandmeyer Reaction

The initial step involves converting the amine group of the starting material into a more versatile chloro group. This is a classic and reliable transformation.

-

Reaction: 2-Methoxy-6-nitroaniline to 2-Chloro-6-methoxy-nitrobenzene.

-

Causality: The amino group is not suitable for the subsequent cyclization chemistry envisioned. Converting it to a chloro group via the Sandmeyer reaction provides a stable intermediate. The nitro group is retained as it is essential for the final reductive cyclization step.

Experimental Protocol: Synthesis of 2-Chloro-6-methoxy-nitrobenzene

-

Preparation: In a three-neck flask equipped with a mechanical stirrer and thermometer, dissolve 2-Methoxy-6-nitroaniline (1.0 eq) in concentrated hydrochloric acid (HCl). Cool the mixture to 0-5 °C in an ice-salt bath.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes after addition is complete to form the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl. Add the cold diazonium salt solution to the CuCl solution portion-wise, controlling any effervescence.

-

Work-up: Allow the reaction to warm to room temperature and stir for 2 hours. Pour the mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Nucleophilic Aromatic Substitution (Thiolation)

This step introduces the sulfur atom required for the thiazole ring.

-

Reaction: 2-Chloro-6-methoxy-nitrobenzene to 2-Mercapto-6-methoxy-nitrobenzene.

-

Causality: The chloro group, activated by the ortho-nitro group, is susceptible to nucleophilic substitution by a sulfur nucleophile like sodium hydrosulfide (NaSH). This directly installs the mercapto group necessary for the subsequent cyclization.

Experimental Protocol: Synthesis of 2-Mercapto-6-methoxy-nitrobenzene

-

Setup: In a round-bottom flask, dissolve 2-Chloro-6-methoxy-nitrobenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Reaction: Add sodium hydrosulfide (NaSH, 1.5 eq) portion-wise at room temperature. Heat the mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and carefully pour it into ice-water. Acidify with dilute HCl to protonate the thiolate. Extract the product with ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be used in the next step or purified by chromatography if necessary.

Step 3: Reductive Cyclization and Demethylation

This final, crucial step accomplishes three transformations in one pot: reduction of the nitro group to an amine, cyclization to form the 2,1-benzothiazole ring, and demethylation of the methoxy ether to the target phenol.

-

Reaction: 2-Mercapto-6-methoxy-nitrobenzene to 2,1-Benzothiazol-7-ol.

-

Causality: Tin(II) chloride (SnCl₂) is a classic reagent for the reduction of nitro groups to anilines. In a strong acidic medium like hydrobromic acid (HBr), the newly formed aniline will spontaneously cyclize with the adjacent thiol to form the benzothiazole ring. HBr is also a potent reagent for the cleavage of aryl methyl ethers, revealing the final hydroxyl group.[4] This one-pot approach is highly efficient.

Experimental Protocol: Synthesis of 2,1-Benzothiazol-7-ol

-

Setup: To a solution of 2-Mercapto-6-methoxy-nitrobenzene (1.0 eq) in ethanol, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated HBr.

-

Reaction: Reflux the mixture for several hours, monitoring the reaction progress by TLC.

-

Work-up: After completion, cool the reaction and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate. The product may precipitate or can be extracted with ethyl acetate.

-

Purification: Filter any solids and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the final compound by column chromatography on silica gel to yield 2,1-Benzothiazol-7-ol.

Proposed Characterization and Data Validation

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized 2,1-Benzothiazol-7-ol.

Diagram: Characterization Workflow

Caption: Analytical workflow for structural elucidation and purity assessment.

Predicted Spectroscopic Data

The following table summarizes the predicted key data points for 2,1-Benzothiazol-7-ol based on its structure and known spectroscopic principles.

| Technique | Predicted Observations | Justification |

| ¹H NMR | δ 9.0-10.0 ppm (s, 1H): Phenolic -OHδ 8.5-9.0 ppm (s, 1H): H3 protonδ 7.0-7.5 ppm (m, 3H): Aromatic H4, H5, H6 | The phenolic proton is acidic and often broad. The H3 proton is on the electron-deficient thiazole ring and will be significantly downfield. The remaining aromatic protons will be in the standard aromatic region.[5][6] |

| ¹³C NMR | δ 150-160 ppm: C7 (C-OH)δ 140-155 ppm: Quaternary carbons of the fused ringsδ 110-130 ppm: Aromatic CH carbons | The carbon attached to the oxygen (C7) will be deshielded. Carbons at the ring junction and within the thiazole ring will also be downfield.[7][8] |

| FT-IR | ~3200-3500 cm⁻¹ (broad): O-H stretch~3000-3100 cm⁻¹ (sharp): Aromatic C-H stretch~1500-1600 cm⁻¹ (strong): C=C/C=N aromatic ring stretches~1200-1250 cm⁻¹ (strong): C-O stretch (phenol) | These are characteristic vibrational frequencies for phenolic and aromatic heterocyclic compounds. The broadness of the O-H band is indicative of hydrogen bonding.[9][10] |

| HRMS (ESI+) | [M+H]⁺ = 168.0168 | Calculated for C₇H₆NOS⁺. High-resolution mass spectrometry will confirm the elemental composition with high accuracy. |

Conclusion and Future Directions

This guide provides a robust and scientifically grounded, albeit theoretical, pathway for the synthesis and characterization of the novel compound 2,1-Benzothiazol-7-ol. The proposed three-step synthesis is designed for efficiency and relies on well-understood chemical transformations. The outlined characterization workflow provides a clear plan for validating the molecular structure and ensuring its purity.

The successful synthesis of this molecule would open the door to a new region of chemical space. Future work should focus on exploring its pharmacological properties, including screening against various biological targets. Furthermore, the phenolic hydroxyl group serves as an ideal point for derivatization to build a focused library of analogues, enabling comprehensive SAR studies and the potential development of new therapeutic agents.

References

-

[11] Synthesis of 2-[{4-(t-amino-1-yl)but-2-yn-1-yl }oxy]-1,3-benzothiazole derivatives as H3-antagonists. (n.d.). SlideShare. Retrieved February 8, 2024, from [https://www.slideshare.net/RasayanJournal/synthesis-of-2-4tamino1ylbut2yn1ylox y13benzothiazole-derivatives-as-h3antagonists]([Link] y13benzothiazole-derivatives-as-h3antagonists)

-

[12] Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Advances. [Link]

-

[13] 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. (n.d.). Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]

-

[2] Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (n.d.). PubMed. Retrieved February 8, 2024, from [Link]

-

[3] Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. (2014). Iraqi Journal of Science. [Link]

-

[14] Benzo[11][12][13]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. (2021). MDPI. [Link]

-

[7] C-H Hyperconjugation Effect of 2 Substituted Benzothiazoles. Influence on C2 13C NMR Chemical Shift. (n.d.). Marcel Dekker, Inc.. Retrieved February 8, 2024, from [Link]

-

[15] Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]

-

[16] Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]

-

[17] Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.). Al-Qadisiyah University. Retrieved February 8, 2024, from [Link]

-

[18] Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. [Link]

-

[1] Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

[19] Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. (2023, November 11). YouTube. [Link]

-

[20] Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents. (n.d.). Taylor & Francis Online. Retrieved February 8, 2024, from [Link]

-

[21] Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2023). MDPI. [Link]

-

[9] Spectroscopy of Alcohols and Phenols. (2023, September 20). Chemistry LibreTexts. [Link]

-

[22] Synthesis and Cyclization of Benzothiazole: Review. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

[5] 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). Doc Brown's Chemistry. Retrieved February 8, 2024, from [Link]

-

[23] Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. (2022). Journal of the American Chemical Society. [Link]

-

[24] Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (n.d.). PubMed Central. Retrieved February 8, 2024, from [Link]

-

[25] Spectra properties of 2-(2'-hydroxyphenyl) benzothiazole in different solvents. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

[26] Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity. (2022). ResearchGate. [Link]

-

[27] Progress in the Synthesis of Benzothiazole-2-ones. (2023). ResearchGate. [Link]

-

[6] Spectroscopy of Alcohols and Phenols. (2022, August 16). Chemistry LibreTexts. [Link]

-

[4] Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. (2014). ACS Publications. [Link]

-

[28] FT-IR spectra of neat polyphenols, and polyphenol-derivatives fractions... (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

[29] Asymmetric Mannich/Cyclization Reaction of 2-Benzothiazolimines and 2-Isothiocyano-1-indanones to Construct Chiral Spirocyclic Compounds. (2023). MDPI. [Link]

-

[30] A kind of method for preparing 7 hydroxyl mitragynines. (n.d.). Google Patents. Retrieved February 8, 2024, from

-

[10] infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of phenol image diagram. (n.d.). Doc Brown's Chemistry. Retrieved February 8, 2024, from [Link]

-

[31] 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]

-

[32] Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. (n.d.). Scientific Research Publishing. Retrieved February 8, 2024, from [Link]

-

[33] Photoredox synthesis of 6- and 7-membered ring scaffolds via N-centered radicals. (2022). HAL Open Science. [Link]

-

[34] 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved February 8, 2024, from [Link]

-

[35] Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]

-

[36] Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journals. [Link]

-

[37] Chemical shifts. (n.d.). University of Regensburg. Retrieved February 8, 2024, from [Link]

-

[38] Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. (n.d.). Frontiers. Retrieved February 8, 2024, from [Link]

-

[39] FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. (n.d.). SciELO. Retrieved February 8, 2024, from [Link]

-

[40] 13C-NMR Studies of Some Heterocyclically Substituted Chromones. (n.d.). Asian Journal of Chemistry. Retrieved February 8, 2024, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Benzothiazole(95-16-9) 13C NMR [m.chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Synthesis of 2-[{4-(t-amino-1-yl)but-2-yn-1-yl }oxy]-1,3-benzothiazole derivatives as H3-antagonists | PDF [slideshare.net]

- 12. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]

- 13. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Benzothiazole synthesis [organic-chemistry.org]

- 17. repository.qu.edu.iq [repository.qu.edu.iq]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Asymmetric Mannich/Cyclization Reaction of 2-Benzothiazolimines and 2-Isothiocyano-1-indanones to Construct Chiral Spirocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 30. CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines - Google Patents [patents.google.com]

- 31. mdpi.com [mdpi.com]

- 32. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 33. Photoredox synthesis of 6- and 7-membered ring scaffolds via N -centered radicals - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02780A [pubs.rsc.org]

- 34. organicchemistrydata.org [organicchemistrydata.org]

- 35. rsc.org [rsc.org]

- 36. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]

- 37. ucl.ac.uk [ucl.ac.uk]

- 38. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]

- 39. scielo.br [scielo.br]

- 40. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Solubility and Stability of 2,1-Benzothiazol-7-ol for Researchers and Drug Development Professionals

Introduction: Navigating the Physicochemical Landscape of 2,1-Benzothiazol-7-ol

2,1-Benzothiazol-7-ol, a unique heterocyclic compound, presents both opportunities and challenges in the realm of pharmaceutical and materials science. As an isomer of the more commonly studied 1,3-benzothiazole, its distinct structural arrangement—specifically the placement of the nitrogen and sulfur atoms and the presence of a hydroxyl group—governs its physicochemical properties. These properties, namely solubility and stability, are critical determinants of its behavior in biological and chemical systems, influencing everything from bioavailability in drug formulations to shelf-life and performance in industrial applications.

This guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 2,1-Benzothiazol-7-ol. In the absence of extensive published data for this specific isomer, we will draw upon established principles of physical chemistry, data from the parent benzothiazole scaffold, and standardized methodologies. This document is designed to empower researchers to not only predict but also empirically determine the essential characteristics of this molecule, ensuring robust and reproducible scientific outcomes. The narrative that follows is structured to provide not just protocols, but the scientific rationale behind them, fostering a deeper understanding of the compound's behavior.

Part 1: The Solubility Profile of 2,1-Benzothiazol-7-ol

A thorough understanding of a compound's solubility is the bedrock of its development for most applications. For drug development professionals, it dictates formulation strategies, while for materials scientists, it informs processing and compatibility.

Theoretical Considerations and Predictions

The structure of 2,1-benzothiazol-7-ol, featuring a bicyclic aromatic system, a polar hydroxyl group, and heteroatoms, suggests a nuanced solubility profile. The hydroxyl group is expected to increase its aqueous solubility compared to the parent benzothiazole molecule through hydrogen bonding with water. However, the aromatic rings contribute to its lipophilicity.

For the parent compound, 1,3-benzothiazole, the aqueous solubility is reported to be 4.30 x 10³ mg/L at 25°C[1]. It is also known to be soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO)[2]. While this provides a baseline, the 7-hydroxy substituent in our molecule of interest will undoubtedly alter this profile. It is reasonable to predict an enhanced solubility in polar protic solvents.

Systematic Evaluation of Solubility

To empirically determine the solubility of 2,1-benzothiazol-7-ol, a systematic approach is necessary. The following protocol outlines a robust method for generating a comprehensive solubility profile.

Experimental Protocol: Equilibrium Solubility Determination

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,1-benzothiazol-7-ol to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, DMSO, acetonitrile).

-

Ensure a solid excess is visible to confirm saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the samples at a constant temperature (e.g., 25°C and 37°C to simulate room and physiological temperature) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or rotator is ideal.

-

-

Sample Processing:

-

Allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm syringe filter is recommended.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Quantify the concentration of 2,1-benzothiazol-7-ol against a standard curve.

-

-

Data Reporting:

-

Express solubility in units of mg/mL or µg/mL.

-

This protocol provides a reliable means of quantifying the equilibrium solubility across a range of relevant solvents.

Data Presentation: Predicted and Experimental Solubility

| Solvent | Predicted Solubility relative to Benzothiazole | Experimental Solubility (mg/mL) |

| Water | Higher | To be determined |

| PBS (pH 7.4) | Higher | To be determined |

| Ethanol | Likely Soluble | To be determined |

| Methanol | Likely Soluble | To be determined |

| DMSO | Likely Soluble | To be determined |

| Acetonitrile | Likely Soluble | To be determined |

Part 2: Chemical Stability of 2,1-Benzothiazol-7-ol

The stability of a molecule is a measure of its resistance to chemical change over time and under various environmental conditions. For a compound like 2,1-benzothiazol-7-ol, understanding its stability profile is crucial for defining storage conditions, predicting degradation pathways, and ensuring the integrity of experimental results.

Key Factors Influencing Stability

The primary factors that can influence the stability of 2,1-benzothiazol-7-ol are pH, light, and temperature.

-

pH-Dependent Stability: The hydroxyl group and the nitrogen atom in the thiazole ring are ionizable, making the molecule's stability susceptible to changes in pH. Hydrolysis of the thiazole ring is a potential degradation pathway, particularly at extreme pH values.

-

Photostability: Aromatic and heterocyclic systems can absorb UV or visible light, leading to photochemical degradation. This is a critical consideration for compounds that may be exposed to light during storage or use.

-

Thermal Stability: Elevated temperatures can accelerate degradation reactions. Determining the thermal stability is essential for establishing appropriate storage and handling conditions.

Workflow for Stability Assessment

The following diagram illustrates a logical workflow for a comprehensive stability assessment of 2,1-benzothiazol-7-ol.

Caption: A logical workflow for assessing the chemical stability of 2,1-benzothiazol-7-ol.

Experimental Protocol: Forced Degradation Studies

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

-

pH Stability:

-

Prepare solutions of 2,1-benzothiazol-7-ol in buffers of varying pH (e.g., pH 2, pH 7, pH 10).

-

Incubate the solutions at a controlled temperature (e.g., 40°C) and analyze samples at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

-

Photostability:

-

Expose a solution of the compound to a standardized light source that emits both UV and visible light, as per ICH Q1B guidelines.

-

Simultaneously, keep a control sample in the dark.

-

Analyze both the exposed and control samples at appropriate time points.

-

-

Thermal Stability:

-

Store both solid material and a solution of the compound at an elevated temperature (e.g., 60°C).

-

Analyze samples at regular intervals to assess degradation.

-

Analytical Methodology: A Self-Validating System

A stability-indicating analytical method is one that can accurately quantify the decrease in the concentration of the active compound and separate it from its degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for such studies, often coupled with mass spectrometry (HPLC-MS) for the identification of degradants.

Protocol: Development of a Stability-Indicating HPLC Method

-

Column and Mobile Phase Screening:

-

Screen various C18 and other stationary phases.

-

Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with modifiers like formic acid or ammonium acetate) to achieve good peak shape and resolution between the parent compound and any observed degradants from the forced degradation studies.

-

-

Method Validation:

-

Validate the method for specificity, linearity, accuracy, precision, and range according to established guidelines (e.g., ICH Q2(R1)).

-

Potential Degradation Pathway

Based on the structure of 2,1-benzothiazol-7-ol, a plausible degradation pathway under hydrolytic stress could involve the opening of the thiazole ring.

Caption: A potential hydrolytic degradation pathway for 2,1-benzothiazol-7-ol.

Conclusion: A Roadmap for Characterization

While specific experimental data for 2,1-benzothiazol-7-ol remains to be fully elucidated in the public domain, this guide provides a robust framework for its systematic characterization. By employing the principles of physical chemistry and standardized experimental protocols, researchers and drug development professionals can confidently determine the solubility and stability profiles of this promising molecule. The methodologies outlined herein are designed to be self-validating, ensuring the generation of high-quality, reliable data that will be instrumental in advancing the scientific understanding and potential applications of 2,1-benzothiazol-7-ol.

References

-

Benzothiazole Chemical Substances Control Law Reference No.: 5-3426 PRTR Law. Link

-

Benzothiazole - Solubility of Things. Link

Sources

An In-depth Technical Guide to the Discovery and History of 1,3-Benzothiazol-7-ol

A Note on Isomeric Specificity: Initial inquiries into the discovery and history of "2,1-Benzothiazol-7-ol" yielded no specific information within the scientific literature. This suggests that the requested compound may be exceptionally rare, not well-documented, or potentially misidentified. In contrast, the isomeric 1,3-benzothiazole scaffold is a well-established and extensively studied pharmacophore. Therefore, this guide will focus on the discovery, history, and key technical aspects of the more prominent and scientifically documented isomer, 1,3-Benzothiazol-7-ol , as a representative example of a hydroxy-substituted benzothiazole.

Introduction: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzothiazole ring system, a bicyclic heterocycle comprising a benzene ring fused to a thiazole ring, has emerged as a "privileged scaffold" in the realm of medicinal chemistry. Its versatile structure has been the foundation for a multitude of compounds exhibiting a broad spectrum of biological activities.[1][2] From its early industrial applications to its current prominence in drug discovery, the journey of benzothiazole is a testament to the enduring value of heterocyclic chemistry.

The inherent aromaticity and the presence of nitrogen and sulfur heteroatoms impart unique electronic and steric properties to the benzothiazole nucleus, allowing for diverse interactions with biological targets. This has led to the development of benzothiazole-containing drugs with applications as antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic agents.[3][4]

This technical guide provides a comprehensive overview of the discovery and history of the benzothiazole core, with a specific focus on the synthesis and properties of the 7-hydroxy substituted derivative, 1,3-Benzothiazol-7-ol.

Historical Perspective: From Industrial Dyes to Pharmacological Prominence

The history of the benzothiazole scaffold dates back to the late 19th century. In 1879, A.W. Hofmann reported the first synthesis of 2-substituted benzothiazoles.[5] However, it was in the early 20th century that the industrial significance of benzothiazole derivatives became apparent, with their use as vulcanization accelerators in the rubber industry.[5]

The parent 1,3-benzothiazole molecule is a colorless, slightly viscous liquid with the chemical formula C₇H₅NS and a CAS Number of 95-16-9.[6] Its derivatives are found in various commercial products and even in nature.[7] The recognition of the pharmacological potential of benzothiazoles grew steadily throughout the 20th century, leading to extensive research into the synthesis and biological evaluation of a vast array of derivatives.

Synthesis of the 1,3-Benzothiazole Core: Foundational Methodologies

The construction of the 1,3-benzothiazole ring system is a cornerstone of its chemistry. Several synthetic strategies have been developed, with the most prevalent being the condensation of 2-aminothiophenol with various electrophilic reagents.[5][8]

General Synthesis Pathway

A generalized workflow for the synthesis of 2-substituted 1,3-benzothiazoles is depicted below. This process typically involves the reaction of 2-aminothiophenol with an aldehyde, carboxylic acid, or acyl chloride, followed by cyclization and often oxidation to form the aromatic benzothiazole ring.[9][10]

Caption: Generalized workflow for the synthesis of 2-substituted 1,3-benzothiazoles.

Synthesis of 1,3-Benzothiazol-7-ol

Retrosynthetic Analysis

A plausible retrosynthetic pathway for 1,3-Benzothiazol-7-ol would involve the disconnection of the thiazole ring, leading back to 2-amino-6-hydroxythiophenol and a suitable one-carbon electrophile.

Caption: Retrosynthetic analysis of 1,3-Benzothiazol-7-ol.

Hypothetical Experimental Protocol

Based on general procedures for benzothiazole synthesis, a hypothetical protocol for the preparation of 1,3-Benzothiazol-7-ol is outlined below. This protocol is illustrative and would require experimental optimization.

Materials:

-

2-Amino-6-hydroxythiophenol

-

Formic acid

-

Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

-

Appropriate solvents for reaction and purification

Procedure:

-

A mixture of 2-amino-6-hydroxythiophenol and an excess of formic acid is prepared.

-

Polyphosphoric acid is added to the mixture as a catalyst and dehydrating agent.

-

The reaction mixture is heated to an elevated temperature (e.g., 100-150 °C) for a specified period to facilitate the condensation and cyclization reaction.

-

The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-water to precipitate the crude product.

-

The precipitate is collected by filtration, washed with water to remove any residual acid, and then dried.

-

The crude 1,3-Benzothiazol-7-ol is purified by recrystallization from an appropriate solvent or by column chromatography to yield the pure compound.

Characterization: The structure of the synthesized 1,3-Benzothiazol-7-ol would be confirmed using modern spectroscopic techniques, including:

-

¹H NMR Spectroscopy: To determine the number and environment of protons.

-

¹³C NMR Spectroscopy: To identify the carbon skeleton of the molecule.[11][12]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[13]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the hydroxyl group and the C=N and C-S bonds of the thiazole ring.[13]

Physicochemical Properties and Spectroscopic Data

The physicochemical properties of 1,3-Benzothiazol-7-ol would be influenced by the presence of the hydroxyl group, which can participate in hydrogen bonding. This would likely increase its melting point and polarity compared to the parent benzothiazole.

Table 1: Predicted Physicochemical Properties of 1,3-Benzothiazol-7-ol

| Property | Predicted Value |

| Molecular Formula | C₇H₅NOS |

| Molecular Weight | 151.19 g/mol |

| XlogP3 | ~1.5 (estimated) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Note: These values are estimations and would require experimental verification.

Expected Spectroscopic Data:

-

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the benzene ring, a signal for the proton on the thiazole ring, and a broad singlet for the hydroxyl proton, which would be exchangeable with D₂O.

-

¹³C NMR: The spectrum would display signals for the seven carbon atoms in the bicyclic system, with the carbon attached to the hydroxyl group appearing at a characteristic downfield shift.

-

Mass Spectrum: The molecular ion peak would be expected at an m/z value corresponding to the molecular weight of the compound.

Biological Activities and Therapeutic Potential

While specific biological data for 1,3-Benzothiazol-7-ol is not extensively reported, the broader class of hydroxybenzothiazoles and benzothiazole derivatives have demonstrated a wide array of pharmacological activities.[14] The introduction of a hydroxyl group can significantly impact the biological activity of a molecule by providing a site for hydrogen bonding with biological targets and altering its pharmacokinetic properties.

The benzothiazole scaffold is a key component in several clinically used drugs, including:

-

Riluzole: Used in the treatment of amyotrophic lateral sclerosis (ALS).

-

Pramipexole: A dopamine agonist used to treat Parkinson's disease and restless legs syndrome.[15]

The diverse biological activities of benzothiazole derivatives include:

-

Anticancer Activity: Many benzothiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[14]

-

Antimicrobial Activity: The benzothiazole nucleus is present in compounds with activity against a range of bacteria and fungi.[4]

-

Anti-inflammatory Activity: Certain benzothiazole derivatives have demonstrated significant anti-inflammatory properties.[16]

-

Antidiabetic Activity: The development of the aldose reductase inhibitor Zopolrestat highlighted the potential of benzothiazoles in treating diabetes.[3]

Conclusion and Future Directions

The 1,3-benzothiazole scaffold, since its discovery in the late 19th century, has evolved from an industrial chemical to a cornerstone of modern medicinal chemistry. While the specific history of 1,3-Benzothiazol-7-ol is not as well-documented as that of the parent ring system, its synthesis and properties can be understood within the broader context of benzothiazole chemistry.

The continued exploration of benzothiazole derivatives, including hydroxylated analogues, holds significant promise for the discovery of new therapeutic agents. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of their mechanisms of action, and their potential application in combination therapies to address complex diseases. The rich and versatile chemistry of the benzothiazole nucleus ensures its continued importance in the field of drug discovery and development.

References

- Synthesis and various biological activities of benzothiazole derivative: A review. (2023).

- The Enduring Legacy of Benzothiazole: A Technical Guide to its Discovery, History, and Deriv

- Emergence of benzothiazole and its derivatives as a potential antidiabetic probe. (n.d.).

- Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (n.d.). Journal of Young Pharmacists.

- Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. (n.d.).

- (PDF) Synthesis and Cyclization of Benzothiazole: Review. (n.d.).

- Synthesis of N-benzothiazole derivative imide on polymeric chain, have possible biological activity. (2024). IOP Conference Series: Earth and Environmental Science.

- Benzothiazole. (n.d.). Wikipedia.

- Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. (2026).

- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIV

- Recent Advances in Synthesis of Benzothiazole Compounds Rel

- A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research.

- Pramipexole. (n.d.). Wikipedia.

- Process for the preparation of 2-hydroxy-benzothiazoles. (n.d.).

- Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. (2025).

- A Technical Guide to the Historical Synthesis of Benzothiazoles. (n.d.). Benchchem.

- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme Connect.

- Benzothiazole 96 95-16-9. (n.d.). Sigma-Aldrich.

- A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research.

- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (n.d.). MDPI.

- BENZOTHIAZOLONE. (n.d.). gsrs.

- Recent insights into antibacterial potential of benzothiazole deriv

- Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (n.d.).

- Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.

- Benzothiazole analogues and their biological aspects: A Review. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. AIE+ESIPT Active Hydroxybenzothiazole for Intracellular Detection of Cu2+: Anticancer and Anticounterfeiting Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sfera.unife.it [sfera.unife.it]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. aseestant.ceon.rs [aseestant.ceon.rs]

- 13. jyoungpharm.org [jyoungpharm.org]

- 14. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Biological Activities of 2,1-Benzothiazol-7-ol

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Benzothiazole Scaffold

The benzothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for the broad spectrum of pharmacological activities exhibited by its derivatives. Compounds incorporating this fused ring system have demonstrated significant potential as antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective agents, among other therapeutic applications. This diverse bioactivity has established benzothiazole as a cornerstone for the development of novel therapeutic agents.

While extensive research has focused on 2-substituted benzothiazole derivatives, the specific isomer 2,1-Benzothiazol-7-ol remains a largely unexplored entity. However, the inherent chemical attributes of the benzothiazole nucleus suggest that this compound holds considerable, yet uncharacterized, therapeutic potential. This technical guide serves as a comprehensive roadmap for researchers and drug development professionals to systematically investigate and unlock the potential biological activities of 2,1-Benzothiazol-7-ol.

Herein, we provide a structured approach to exploring its plausible antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. This guide is built on the foundation of established knowledge of the broader benzothiazole class and furnishes detailed, field-proven experimental protocols to empower researchers to validate these potential activities.

A Note on Synthesis

The synthesis of the core benzothiazole structure is well-established, typically achieved through the condensation of 2-aminothiophenol with various reagents such as acid chlorides or aldehydes in the presence of an oxidant. While a specific, optimized synthesis for 2,1-Benzothiazol-7-ol is not prominently documented, a plausible route would involve the cyclization of an appropriately substituted aminothiophenol precursor. The versatility of synthetic strategies for benzothiazole derivatives offers a robust platform for producing 2,1-Benzothiazol-7-ol for biological screening.

Section 1: Potential Antimicrobial Activity

Benzothiazole derivatives are well-documented for their potent and broad-spectrum antimicrobial properties, exhibiting activity against a range of bacterial and fungal pathogens. The planar nature of the benzothiazole ring is thought to facilitate intercalation with microbial DNA or interaction with essential enzymes, leading to the disruption of cellular processes and inhibition of growth. Therefore, it is a logical and compelling starting point to investigate 2,1-Benzothiazol-7-ol for similar capabilities.

Causality Behind Experimental Choice: The Broth Microdilution Assay